4-丙基苯磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

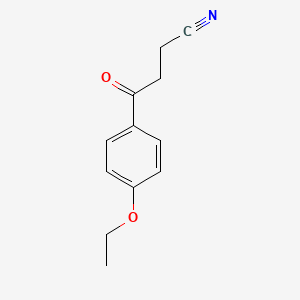

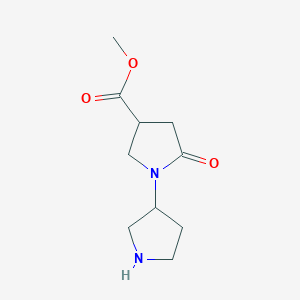

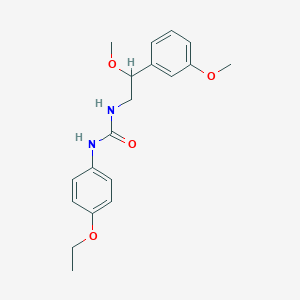

4-Propylbenzenesulfonyl fluoride is a chemical compound with the empirical formula C9H11FO2S . It is used in click chemistry reactions, where the sulfonyl fluoride motif serves as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 4-Propylbenzenesulfonyl fluoride, has been a topic of interest in recent research . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions .

Molecular Structure Analysis

The molecular structure of 4-Propylbenzenesulfonyl fluoride is characterized by its linear formula: C9H11FO2S . The presence of fluorine in the molecule contributes to its unique properties .

Chemical Reactions Analysis

4-Propylbenzenesulfonyl fluoride is involved in click chemistry reactions . A recent study highlighted the use of fluorosulfonyl radicals for the synthesis of diverse functionalized sulfonyl fluorides .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Propylbenzenesulfonyl fluoride include a density of 1.183 at 25 °C . The presence of fluorine in the molecule contributes to its unique properties .

科学研究应用

1. 聚合物载体中羟基的活化

4-氟苯磺酰氯与 4-丙基苯磺酰氟的功能类似,已被确定为一种优良的试剂,用于活化各种固体载体中的羟基。这种活化允许生物制品(如酶、抗体和其他蛋白质)共价连接,保留其生物功能,这在生物选择性分离过程中具有潜在的治疗应用 (Chang, Gee, Smith, & Lake, 1992)。

2. 放射性药物开发

磺酰氟,包括 4-丙基苯磺酰氟的衍生物,为开发用于 PET 化学中的 18F 标记生物标记物提供了有希望的途径。这些化合物可以在水性条件下制备,为放射性药物开发开辟了新的途径,尤其是在复杂的生物药效团中 (Inkster et al., 2012)。

3. 抑制结核分枝杆菌中的碳酸酐酶

含氟三嗪基磺酰胺衍生物与 4-丙基苯磺酰氟相关,已被研究为结核分枝杆菌中 β 类碳酸酐酶的抑制剂。这些化合物显示出作为抗分枝杆菌剂的潜力,为对抗该细菌的耐药菌株提供了新的方法 (Ceruso, Vullo, Scozzafava, & Supuran, 2014)。

4. 氟离子传感和识别

研究强调了氟离子识别的重要性,因为它具有有益和潜在有害的双重性质。已经开发了涉及使用磺酰氟衍生物(类似于 4-丙基苯磺酰氟)的技术来应对这一挑战,特别是在质子溶剂和水环境中 (Cametti & Rissanen, 2009)。

5. 酰氟的合成

磺酰氟基团(类似于 4-丙基苯磺酰氟)促进醛中酰氟的合成。该过程使用光催化剂和氟化剂,展示了一种将醛转化为酰化剂的便捷方法 (Meanwell, Lehmann, Eichenberger, Martin, & Britton, 2018)。

作用机制

Target of Action

The primary target of 4-Propylbenzenesulfonyl fluoride is proteins or nucleic acids . The compound acts as a connector for the assembly of -SO2- linked small molecules with these targets .

Mode of Action

4-Propylbenzenesulfonyl fluoride interacts with its targets (proteins or nucleic acids) through a process known as click chemistry . This approach through sulfates is a complimentary method to using amides and phosphate groups as linkers .

Biochemical Pathways

The compound’s ability to link small molecules with proteins or nucleic acids suggests it may influence a variety of biochemical processes depending on the specific molecules it interacts with .

Pharmacokinetics

The compound’s use in click chemistry suggests it may have unique adme (absorption, distribution, metabolism, and excretion) properties that enable it to effectively interact with its targets .

Result of Action

The result of 4-Propylbenzenesulfonyl fluoride’s action is the formation of -SO2- linked small molecules with proteins or nucleic acids . This can facilitate the assembly of complex molecular structures, potentially influencing a variety of cellular processes .

Action Environment

Like all chemical reactions, factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

安全和危害

4-Propylbenzenesulfonyl fluoride is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and seeking immediate medical attention in case of inhalation or ingestion .

未来方向

The use of fluorinated compounds, including 4-Propylbenzenesulfonyl fluoride, in various fields such as organic synthesis, chemical biology, drug discovery, and materials science is expected to continue . The development of new synthesis methods and the exploration of novel applications are areas of ongoing research .

属性

IUPAC Name |

4-propylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUANWRLXHIFDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1368659-23-7 |

Source

|

| Record name | 1368659-23-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3014315.png)

![tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B3014318.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014319.png)

![2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B3014326.png)

![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3014328.png)